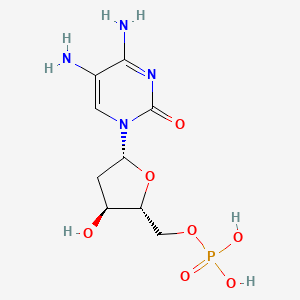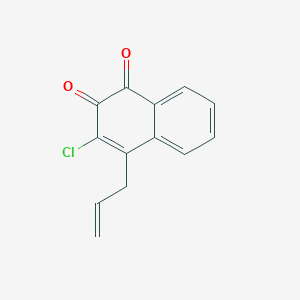
2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one is a chemical compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the thiadiazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the reaction of 3,5-dimethoxybenzoyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a thiadiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazolidine derivatives.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
科学的研究の応用
2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)acetic acid
- 3,5-Dimethoxyphenylacetate
Comparison
Compared to similar compounds, 2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to its thiadiazine ring structure, which imparts distinct chemical and biological properties. While 2-(3,5-Dimethoxyphenyl)acetic acid and 3,5-Dimethoxyphenylacetate are primarily used in organic synthesis and as intermediates, the thiadiazine compound has broader applications in medicinal chemistry and materials science.
特性
CAS番号 |
87428-35-1 |
|---|---|
分子式 |
C11H12N2O3S |
分子量 |
252.29 g/mol |
IUPAC名 |
2-(3,5-dimethoxyphenyl)-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C11H12N2O3S/c1-15-8-3-7(4-9(5-8)16-2)11-13-12-10(14)6-17-11/h3-5H,6H2,1-2H3,(H,12,14) |
InChIキー |
CRQMONKFPPJMEC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2=NNC(=O)CS2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)

![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)



![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide](/img/structure/B14401378.png)
